(4E)-4-{[4-(benzyloxy)phenyl](hydroxy)methylidene}-1-(3-methoxypropyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione
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Overview
Description
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyloxybenzoyl group, a hydroxy group, a methoxypropyl group, and a pyridinyl group, all attached to a dihydropyrrolone core. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzyloxybenzoyl chloride and 3-methoxypropylamine. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects is likely related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Further research is needed to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)-3-methoxybenzoate: Shares the methoxy and benzoate groups but lacks the pyrrolone and pyridinyl groups.
5-Bromo-7-azaindole: Contains a pyridinyl group but differs significantly in overall structure and functional groups.
Uniqueness
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific chemical reactivity and biological activity not observed in simpler or structurally different compounds.
Properties
Molecular Formula |
C27H26N2O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O5/c1-33-16-6-15-29-24(21-9-5-14-28-17-21)23(26(31)27(29)32)25(30)20-10-12-22(13-11-20)34-18-19-7-3-2-4-8-19/h2-5,7-14,17,24,30H,6,15-16,18H2,1H3/b25-23+ |
InChI Key |
RQFXHPWRLIHFCN-WJTDDFOZSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC3=CC=CC=C3)\O)/C(=O)C1=O)C4=CN=CC=C4 |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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